Water‑Enhanced CVD Deposition Rate: 21‑Fold Increase at Low Substrate Temperature
When water vapor is introduced into an MBTC/O₂ precursor mixture, the SnO₂ growth rate increases dramatically relative to dry MBTC/O₂. In a stagnation flow reactor at 573 K, the addition of 0.4 mol % H₂O yielded a 21‑fold enhancement in deposition rate compared with the water‑free baseline [1]. This sensitivity to hydrolysis is a defining feature that distinguishes MBTC from many other organotin CVD precursors, such as tetramethyltin or SnCl₄, which do not exhibit the same magnitude of rate amplification upon water addition.
| Evidence Dimension | SnO₂ film deposition rate (growth rate) |
|---|---|
| Target Compound Data | 21‑fold increase in growth rate (573 K, 0.4 mol % H₂O added) |
| Comparator Or Baseline | MBTC/O₂ baseline (no H₂O addition) – growth rate at 573 K |
| Quantified Difference | 21× increase |
| Conditions | Stagnation flow reactor, 25 Torr total pressure, 0.1 mol % MBTC, 20 mol % O₂, 573 K substrate temperature, 0.4 mol % H₂O |
Why This Matters
The extreme water sensitivity enables fine control of deposition rate via humidity adjustment, a critical parameter for on‑line float‑glass CVD production where coating speed and uniformity directly affect manufacturing throughput.
- [1] Chae, Y., Houf, W.G., McDaniel, A.H., Troup, J., Allendorf, M.D., Stagnation Flow Reactor Investigation of Tin Oxide CVD from Monobutyltin Trichloride, J. Electrochem. Soc., 151, C527–C534, 2004. View Source
